![molecular formula C13H16N4O2 B6325772 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine CAS No. 857654-00-3](/img/structure/B6325772.png)
4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine, also known as 4-POMOP, is a small molecule which has been studied extensively in recent years. It is a member of the pyridine family of compounds, and has been found to have a wide range of applications in both scientific research and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-POMOP.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine” are currently unknown. The compound is a potential agonist of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
As a potential pparδ/β agonist , it may bind to these receptors, leading to conformational changes that allow the receptors to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding can upregulate or downregulate the transcription of target genes, leading to various cellular responses.
Biochemical Pathways
The compound’s potential role as a PPARδ/β agonist suggests that it may influence several biochemical pathways. PPARδ/β is involved in the regulation of lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. Therefore, the compound could potentially impact these processes. More research is needed to confirm these effects and understand the specific pathways involved .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. If it acts as a PPARδ/β agonist, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
5-(piperidin-4-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-5-14-6-2-10(1)13-16-12(19-17-13)9-18-11-3-7-15-8-4-11/h1-2,5-6,11,15H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMBLHYRUVUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Piperidin-4-yloxymethyl)[1,2,4]oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


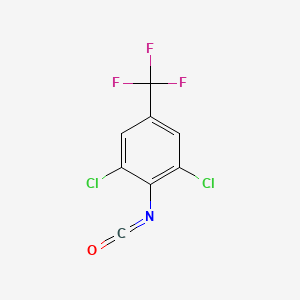
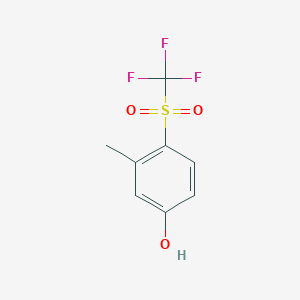
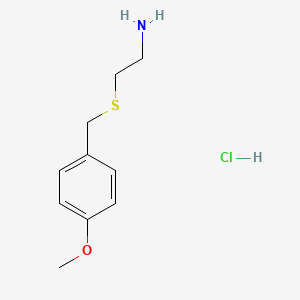
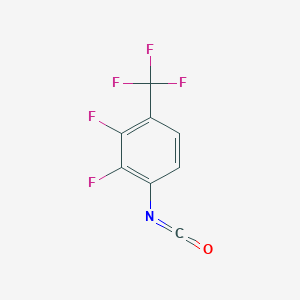

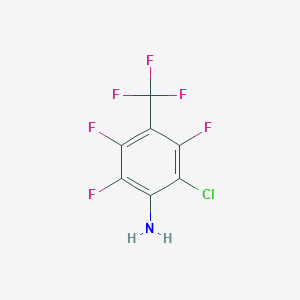



![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)

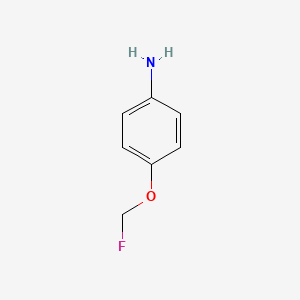
![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)